N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The spirocyclic structure would likely make this compound rigid and possibly stereochemically interesting .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The amide group could participate in various reactions such as hydrolysis or condensation, and the methoxy group could be involved in substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide and methoxy groups could make this compound soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-methoxybenzamide and its derivatives have been synthesized and characterized in various studies. For example, Canpolat and Kaya (2004) synthesized vic-dioxime ligands containing this compound, exploring their metal complexes and analyzing their structures through a combination of techniques including spectroscopy and thermogravimetric analysis (Canpolat & Kaya, 2004). Similarly, Alonso et al. (2005) described the synthesis of 1,7-dioxaspiro[4.4]nonanes, related to this compound, detailing their methods and the resulting compounds' properties (Alonso et al., 2005).
Potential Biological Applications
Research has also delved into the potential biological and pharmacological applications of this compound and its derivatives. For instance, Franchini et al. (2017) studied derivatives of this compound as potential 5-HT1A receptor agonists, exploring their binding affinity and activity, which could have implications in neuroprotective strategies (Franchini et al., 2017).
Chemical Properties and Synthesis Techniques
The compound's chemical properties and novel synthesis techniques have been a focus of study too. Kurniawan et al. (2017) synthesized novel compounds from oleic acid, including derivatives of 1,4-dioxaspiro, using a sonochemical method, highlighting the compound's potential as a biolubricant (Kurniawan et al., 2017).
Chemical Reactions and Catalysis
Studies have also explored the compound's role in chemical reactions and catalysis. Xu et al. (2018) investigated chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides, facilitated by Rh(III)-catalyzed C-H activation, demonstrating the compound's utility in advanced organic synthesis (Xu et al., 2018).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for use as a drug, its mechanism of action would involve interacting with biological targets in the body.
Safety and Hazards
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-13-6-4-12(5-7-13)15(18)17-10-14-11-20-16(21-14)8-2-3-9-16/h4-7,14H,2-3,8-11H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNGLBAWUWWXSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2COC3(O2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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